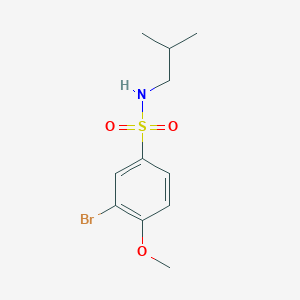

3-bromo-N-isobutyl-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including direct sulfonamidation, halogenation, and substitution reactions that introduce the desired functional groups into the aromatic ring. For compounds similar to 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, typical synthesis methods might involve the aminohalogenation reaction or the reaction of suitable precursors under catalytic conditions that favor the formation of the target molecule. While specific synthesis details for this compound were not directly found, studies on related sulfonamides provide insights into potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamides like 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the arrangement of atoms within the molecule, the configuration of its substituents, and intramolecular interactions that influence its chemical behavior and properties. Crystallographic analysis of similar compounds often highlights the supramolecular architecture influenced by hydrogen bonding and π-π interactions, which are critical in determining the compound's solid-state structure and reactivity.

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, including substitution reactions where the halogen atom can be replaced by other nucleophiles, addition reactions at the double bond (if present), and reactions involving the sulfonamide nitrogen, such as amidation or condensation. The bromo and methoxy groups in 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide make it a versatile intermediate for further chemical modifications. These functional groups influence the compound's reactivity towards nucleophilic and electrophilic agents, impacting its utility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, including its melting point, solubility in various solvents, and crystal structure, are determined by its molecular geometry and the nature of its substituents. The presence of a bromo group and a methoxy group can affect the compound's polarity, solubility, and intermolecular interactions, which in turn influence its physical state, stability, and behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, such as its acidity, basicity, reactivity towards different reagents, and stability under various conditions, are influenced by its structural features. The sulfonamide group is typically weakly basic, and its reactivity can be modulated by adjacent substituents. The bromo and methoxy groups also add to the compound's versatility in synthetic applications, enabling a range of transformations that can be utilized in the development of new materials, catalysts, or bioactive molecules.

- Synthesis and crystal structure analysis of sulfonamide derivatives showing potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

- Study on crystal structures of methoxybenzenesulfonamides and their supramolecular architecture (V. Z. Rodrigues et al., 2015).

- Comparative analysis of isostructural sulfonamides with different substituents (T. Gelbrich, T. Threlfall, M. Hursthouse, 2012).

Eigenschaften

IUPAC Name |

3-bromo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAHNHBUEWBCAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)

![methyl 4-{[(cyclopropylmethyl)(propyl)amino]methyl}benzoate](/img/structure/B5649597.png)

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5649613.png)

![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)

![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)

![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)

![2-(2-fluorobenzyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5649634.png)

![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)

![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)